6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

FMS kinase inhibition cancer inflammatory disease

Kinase inhibitor programs requiring the 6-chloro-5-azaindole-2-carboxylic acid scaffold often encounter supply gaps-4-chloro and 7-chloro regioisomers dominate catalogs, yet substituting these alters SAR and invalidates patent claims. CAS 800401-54-1 delivers the exact 6-chloro substitution pattern validated in FMS kinase inhibitors (IC₅₀ 30 nM) and exemplified in US Patent 8,158,647 B2. • Dual handles: C2-CO₂H for amide coupling; C6-Cl enables Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling for divergent library synthesis. • CNS-favorable profile: XLogP3 1.8, TPSA 66 Ų-supports blood-brain barrier penetration for glioblastoma and neurodegenerative disease programs. • Commercial availability at 95%+ purity with established synthetic precedent across FGFR, TrkA, and CSF-1R targets.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 800401-54-1
Cat. No. B1519177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
CAS800401-54-1
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1Cl)C=C(N2)C(=O)O
InChIInChI=1S/C8H5ClN2O2/c9-7-2-5-4(3-10-7)1-6(11-5)8(12)13/h1-3,11H,(H,12,13)
InChIKeyIZFVERBPAPUYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-azaindole-2-carboxylic Acid Building Block


6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS 800401-54-1), also designated 6-chloro-5-azaindole-2-carboxylic acid, is a heterocyclic building block with molecular formula C8H5ClN2O2 and molecular weight 196.59 g/mol . The compound features a pyrrolo[3,2-c]pyridine (5-azaindole) core bearing a carboxylic acid handle at the 2-position and a chlorine substituent at the 6-position . This substitution pattern provides a distinct synthetic entry point compared to regioisomeric azaindole carboxylic acids, enabling divergent derivatization pathways that are not accessible with 4‑chloro, 5‑chloro, or 7‑chloro variants. The compound is commercially catalogued as a research‑grade intermediate and is not intended for human or veterinary therapeutic use [1].

Workflow Kinase inhibitor synthesis from 6-chloro-5-azaindole core
Selection 6‑chloro substitution pattern enables hinge‑region contacts
Use Context Research‑grade building block; not for therapeutic use

Irreplaceability of 6-Chloro-5-azaindole Scaffold


Pyrrolopyridine carboxylic acids constitute a broad structural class spanning multiple regioisomers (pyrrolo[3,2‑b], [3,2‑c], [2,3‑b], [2,3‑c]pyridine cores) and halogen‑substitution patterns. Within the pyrrolo[3,2‑c]pyridine subfamily, the position of chlorine substitution critically dictates both synthetic accessibility to downstream derivatives and biological target engagement [1]. For example, 7‑chloro‑1H‑pyrrolo[3,2‑c]pyridine‑2‑carboxylic acid and 4‑chloro‑1H‑pyrrolo[3,2‑c]pyridine‑2‑carboxylic acid possess distinct electronic and steric environments that alter the reactivity of the carboxylic acid handle and the pyrrole nitrogen . In kinase inhibitor development programs, the specific placement of the chlorine substituent at the 6‑position of the 5‑azaindole core enables hydrogen‑bonding interactions with hinge‑region residues (e.g., the backbone NH of Cys532 in FGFR1 or Glu562 in FMS kinase) that are not geometrically feasible with 4‑chloro or 7‑chloro regioisomers [2][3]. Consequently, substituting this specific intermediate with a generic pyrrolopyridine carboxylic acid analog will produce a different SAR trajectory, invalidating existing patent claims and potentially eliminating the desired biological activity. The following section presents the available quantitative evidence that substantiates the differentiation of the 6‑chloro substitution pattern within this scaffold class.

Target 6‑chloro‑1H‑pyrrolo[3,2‑c]pyridine‑2‑carboxylic acid
Alternative Regioisomers 4‑chloro or 7‑chloro variants change electronic environment and hinge‑binding geometry
SAR precedent Published SAR confirms 6‑chloro enables FMS kinase hinge‑region interaction
Lack of validation 4‑chloro and 7‑chloro regioisomers lack equivalent kinase inhibitor SAR data
Patent landscape 6‑chloro scaffold explicitly claimed and exemplified in kinase modulator patents
Patent gap Generic pyrrolopyridine analogs may fall outside key IP exemplifications

6-Chloro-5-azaindole Comparative Evidence


FMS Kinase Inhibitory Potency Advantage

In a systematic SAR study of eighteen pyrrolo[3,2‑c]pyridine derivatives, compounds bearing the 6‑chloro‑1H‑pyrrolo[3,2‑c]pyridine‑2‑carboxylic acid core (when elaborated to the corresponding amide derivatives) demonstrated FMS kinase inhibitory activity in the low nanomolar range. Specifically, derivatives 1e and 1r exhibited IC50 values of 60 nM and 30 nM, respectively, representing 1.6‑fold and 3.2‑fold improvements in potency relative to the lead compound KIST101029 (IC50 = 96 nM) [1]. This quantitative potency advantage is attributable to the specific 6‑chloro substitution pattern of the 5‑azaindole scaffold, which orients the chlorine atom for favorable van der Waals contacts within the FMS kinase ATP‑binding pocket, a geometry not achievable with 4‑chloro or 7‑chloro regioisomers [2].

FMS Kinase Inhibition
Reported
Derivative 1r (6‑Cl core) IC50 30 nM Lead KIST101029 IC50 96 nM
Supports kinase inhibition study fit for 6‑chloro scaffold
In vitro enzymatic assay; class‑level SAR context
FMS kinase inhibition cancer inflammatory disease structure-activity relationship

Broad-Spectrum Antiproliferative Activity

Derivative 1r, synthesized from the 6‑chloro‑1H‑pyrrolo[3,2‑c]pyridine‑2‑carboxylic acid core scaffold, was evaluated for antiproliferative activity against a panel of thirteen human cancer cell lines spanning ovarian, prostate, and breast cancer indications. The compound exhibited IC50 values ranging from 0.15 µM to 1.78 µM across the panel, with the most potent activity observed against the ovarian cancer cell line SK‑OV‑3 (IC50 = 0.15 µM) [1]. In bone marrow‑derived macrophages (BMDM), compound 1r demonstrated an IC50 of 84 nM, representing a 2.32‑fold improvement in cellular potency relative to the lead compound KIST101029 (IC50 = 195 nM) [1]. Importantly, compound 1r exhibited selectivity toward cancer cells over normal fibroblasts, a critical attribute for reducing potential off‑target cytotoxicity [1].

Antiproliferative Activity
Class-level inference
IC50 0.15 – 1.78 µM across 13 cancer cell lines
Supports cell‑model endpoint review for derivatives
Selectivity toward cancer cells over normal fibroblasts reported
antiproliferative activity ovarian cancer prostate cancer breast cancer cancer cell lines

Patent-Validated Kinase Modulator Scaffold

The 6‑chloro‑1H‑pyrrolo[3,2‑c]pyridine‑2‑carboxylic acid core is explicitly claimed as a key intermediate in multiple patent families covering kinase‑modulating heterocycles. US Patent 8,158,647 B2 (SGX Pharmaceuticals, Inc.) discloses substituted pyrrolopyridine heterocycles wherein the 6‑chloro‑5‑azaindole‑2‑carboxylic acid core serves as the foundational scaffold for compounds that function as kinase modulators with utility in treating cancer, inflammatory diseases, and metabolic disorders [1]. The patent specifically exemplifies derivatives bearing the 6‑chloro substitution pattern as demonstrating superior kinase inhibitory profiles compared to unsubstituted or alternatively substituted analogs [1]. In contrast, regioisomeric scaffolds such as 4‑chloro‑1H‑pyrrolo[3,2‑c]pyridine‑2‑carboxylic acid (CAS 1246553‑78‑5) and 7‑chloro‑1H‑pyrrolo[3,2‑c]pyridine‑2‑carboxylic acid lack equivalent patent‑exemplified biological validation, limiting their strategic value in drug discovery programs requiring robust intellectual property positioning .

Patent Landscape
Supporting evidence
6‑chloro core exemplified in US 8,158,647 B2 (kinase modulators)
Patent‑exemplified scaffold context reduces IP ambiguity
4‑chloro/7‑chloro regioisomers not explicitly exemplified
kinase modulation intellectual property patent landscape FMS kinase CSF‑1R

CNS Drug-Likeness Profile

The 6‑chloro‑1H‑pyrrolo[3,2‑c]pyridine‑2‑carboxylic acid scaffold exhibits physicochemical properties that align favorably with central nervous system (CNS) drug‑likeness criteria. The core scaffold possesses a calculated LogP (XLogP3) of 1.8 and a topological polar surface area (TPSA) of 66 Ų . These values fall within the optimal ranges for CNS penetration (LogP 1–4, TPSA < 90 Ų) as defined by Pajouhesh and Lenz [1]. In contrast, the 4‑chloro regioisomer (CAS 1246553‑78‑5) is reported to exhibit enhanced bioactivity due to modulation of the electronic environment around the aromatic ring, but this comes at the cost of altered polarity and hydrogen‑bonding capacity that may negatively impact blood‑brain barrier permeability . The 6‑chloro substitution pattern preserves the favorable TPSA and LogP parameters that have enabled successful CNS‑penetrant kinase inhibitors derived from the 5‑azaindole scaffold, as exemplified by compounds targeting casein kinase Iε (CKIε) for neurological and psychiatric disorders [2].

CNS Drug‑Likeness
Class-level inference
XLogP3 1.8 TPSA 66 Ų
Supports CNS property assessment for CNS‑directed programs
Optimal ranges LogP 1–4, TPSA
drug-likeness CNS penetration Lipinski's rule physicochemical properties

6-Chloro-5-azaindole-2-carboxylic Acid Applications


FMS Kinase (CSF-1R) Inhibitor Discovery

The 6‑chloro‑1H‑pyrrolo[3,2‑c]pyridine‑2‑carboxylic acid scaffold serves as the foundational building block for synthesizing FMS kinase (colony‑stimulating factor‑1 receptor, CSF‑1R) inhibitors with demonstrated sub‑100 nM potency. Derivative 1r, derived from this core, achieved an IC50 of 30 nM against FMS kinase and 84 nM in bone marrow‑derived macrophages, representing a 3.2‑fold improvement over the lead compound KIST101029 [1]. This scaffold is directly applicable to oncology programs targeting tumor‑associated macrophages (TAMs) and inflammatory disease indications where CSF‑1R signaling is implicated. Procurement of CAS 800401‑54‑1 enables rapid entry into this validated chemical space with established synthetic routes to amide, ester, and heterocycle‑coupled derivatives [2].

Kinase-Focused Library Synthesis and Hit Expansion

The 6‑chloro‑5‑azaindole‑2‑carboxylic acid core is explicitly claimed in US Patent 8,158,647 B2 as a key intermediate for generating libraries of substituted pyrrolopyridine kinase modulators [1]. The compound's dual functional handles—a carboxylic acid at the 2‑position for amide/ester diversification and a chlorine at the 6‑position for cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira)—enable divergent library synthesis. Unlike 4‑chloro or 7‑chloro regioisomers, the 6‑chloro substitution pattern has been extensively exemplified in patent literature with demonstrated kinase inhibitory activity across multiple targets including FMS, TrkA, and FGFR family kinases [1][2]. This patent validation reduces intellectual property risk and provides a wealth of synthetic precedent for hit expansion campaigns.

CNS-Penetrant Kinase Inhibitor Development

The physicochemical profile of the 6‑chloro‑1H‑pyrrolo[3,2‑c]pyridine‑2‑carboxylic acid scaffold—XLogP3 = 1.8 and TPSA = 66 Ų—positions it within optimal CNS drug‑likeness parameters [1]. This scaffold has been successfully employed in the development of casein kinase Iε (CKIε) inhibitors for neurological and psychiatric disorders [2]. Research teams pursuing CNS targets such as glioblastoma, neurodegenerative diseases, or psychiatric conditions can leverage this building block to maintain favorable blood‑brain barrier permeability while exploring kinase‑directed SAR. The 6‑chloro substitution pattern preserves the polarity and hydrogen‑bonding capacity required for CNS penetration, whereas alternative regioisomers with altered electronic environments may compromise these properties [3].

Mcl-1 Inhibitor Synthesis

The 6‑chloro‑1H‑pyrrolo[3,2‑c]pyridine‑2‑carboxylic acid scaffold has been implicated in the synthesis of Mcl‑1 (myeloid cell leukemia‑1) inhibitors, a validated oncology target for overcoming apoptosis resistance in hematologic malignancies and solid tumors [1]. BindingDB data indicate that derivatives of this scaffold class exhibit measurable binding to human Mcl‑1 (Ki = 1.03 × 10⁵ nM) and demonstrate selectivity over Bcl‑2 (Ki > 1.00 × 10⁶ nM) [2]. While the reported affinity is modest, the scaffold provides a validated starting point for fragment‑based drug discovery or structure‑guided optimization campaigns. Procurement of CAS 800401‑54‑1 enables access to a building block with documented, albeit weak, engagement of this therapeutically relevant target.

Application
Selection Property
Validation Focus
FMS Kinase Research
6‑chloro substitution pattern
FMS kinase assay profiling
Kinase Library Synthesis
Dual functional handles (COOH, Cl)
SAR expansion and kinase selectivity
CNS Kinase Inhibitor Research
CNS drug‑like properties (LogP, TPSA)
Blood‑brain barrier permeability studies
Mcl‑1 Inhibitor Research
Reported Mcl‑1 binding
Binding optimization and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.